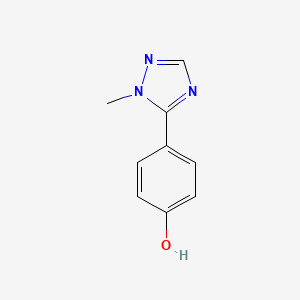

4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol

Description

Properties

IUPAC Name |

4-(2-methyl-1,2,4-triazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-9(10-6-11-12)7-2-4-8(13)5-3-7/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJWXHNCFXFRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines

Mode of Action

It’s worth noting that similar 1,2,4-triazole derivatives have shown to inhibit the proliferation of cancer cells by inducing apoptosis. This suggests that 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol might interact with its targets in a way that disrupts normal cell function and triggers programmed cell death.

Biochemical Pathways

Given the potential anticancer activity of similar 1,2,4-triazole derivatives, it’s plausible that this compound could affect pathways related to cell growth and survival

Biological Activity

4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol includes a triazole ring and a phenolic group. This unique structure contributes to its interaction with various biological targets.

The mechanism of action for 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol involves:

- Molecular Targeting : The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can influence various signaling pathways related to inflammation and apoptosis.

- Cell Cycle Arrest : Studies have shown that derivatives of triazole compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, certain triazole derivatives have been reported to inhibit tubulin polymerization, which is crucial for mitotic processes in cancer cells .

Anticancer Activity

The anticancer potential of 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol has been evaluated in several studies. Notably:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For example, it showed IC50 values ranging from 15.6 to 23.9 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

| Cell Line | IC50 Value (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 15.6 - 23.9 | Doxorubicin: 19.7 |

| HCT-116 | Not specified | Doxorubicin: 22.6 |

Selectivity and Toxicity

The selectivity of 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol towards cancer cells compared to normal cells is crucial for its therapeutic potential:

- Selectivity Index : Some studies report that certain triazole derivatives exhibit weak cytotoxic effects on normal cells while maintaining potent activity against cancer cells . This suggests a favorable therapeutic window.

Study on Anticancer Activity

A study investigated the anticancer efficacy of a triazole derivative similar to 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol against HeLa (cervical cancer) and MCF-7 cells. The results indicated that the compound induced significant apoptosis and cell cycle arrest in the G2/M phase .

In Vivo Studies

Further research is necessary to evaluate the in vivo efficacy and safety profile of this compound. Preliminary data suggest promising results; however, detailed pharmacokinetic studies are warranted.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Implications

Physicochemical Properties

Table 2: Comparative Physicochemical Data

The phenolic –OH in the target compound enhances aqueous solubility compared to thiol or chloro derivatives, which exhibit higher logP values due to hydrophobic substituents.

Preparation Methods

Preparation of the 1-methyl-1H-1,2,4-triazole Intermediate

A crucial precursor is 1-methyl-1H-1,2,4-triazole , which can be prepared via nucleophilic substitution on 1,2,4-triazole:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 1,2,4-triazole, potassium hydroxide, ethanol, chloromethane, reflux | Methylation of 1,2,4-triazole at N1 position by reaction with chloromethane under strong alkali conditions, yielding 1-methyl-1,2,4-triazole with high selectivity and yield. |

This method avoids issues of N-methyl isomerization and over-quaternization by controlling reaction conditions carefully.

Functionalization at the 5-Position of 1-methyl-1H-1,2,4-triazole

To introduce a substituent at the 5-position (needed for subsequent coupling to phenol), lithiation and electrophilic substitution are employed:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 2a | 1-methyl-1H-1,2,4-triazole, tetrahydrofuran (THF), TMEDA, n-butyllithium (n-BuLi), dibromomethane, low temperature | Formation of 5-bromo-1-methyl-1H-1,2,4-triazole via lithiation followed by reaction with dibromomethane. |

| 2b | Alternatively, use LDA and trimethylchlorosilane to obtain 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole | This silyl group can be used as a protective group or for further functionalization. |

These steps provide versatile intermediates for further transformations.

Carboxylation and Esterification at the 3-Position of the Triazole Ring

The 3-position carboxylic acid derivative is prepared via lithiation and carbonation:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 3 | 5-bromo or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole, THF, LDA, carbon dioxide (CO2), low temperature | Introduction of carboxylic acid group at 3-position by reaction with CO2 after lithiation. |

| 4 | Thionyl chloride, methanol | Conversion of the acid into methyl ester for easier handling and further reactions. |

This sequence yields 1-methyl-1H-1,2,4-triazole-3-methyl carboxylate derivatives.

Removal of Protective Groups and Debromination

Final steps involve removal of bromine or silyl groups to yield the free triazole derivative:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 5a | 5-bromo-1-methyl-1H-1,2,4-triazole-3-methyl carboxylate, 5% Pd/C catalyst, DBU, methanol, hydrogen atmosphere, pressurized | Catalytic hydrogenation to remove bromine, yielding the methylated triazole carboxylate. |

| 5b | Alternatively, zinc powder in acetic acid for debromination | A chemical reduction method for bromine removal. |

| 5c | Reaction of 5-trimethylsilyl derivative with tetrabutylammonium fluoride (TBAF) in 2-methyltetrahydrofuran | Removal of silyl protecting group to yield free triazole derivative. |

These methods ensure the formation of pure 1-methyl-1H-1,2,4-triazole-3-methyl formate intermediates.

Coupling of 1-methyl-1H-1,2,4-triazol-5-yl Group to Phenol

While direct literature on 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol synthesis is limited, analogous methods for related triazole-phenol compounds (such as 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol) provide a synthetic blueprint:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 6 | Conversion of appropriate aniline derivatives to azides using tert-butyl nitrite and azidotrimethylsilane in acetonitrile | Formation of aryl azides as precursors. |

| 7 | Azide-alkyne Huisgen cycloaddition ("click chemistry") with 4-[(trimethylsilyl)ethynyl]phenol, tetrabutylammonium fluoride, CuSO4·5H2O, sodium ascorbate | Formation of 1,2,3-triazole ring linked to phenol at para position. |

| 8 | Deprotection and further functionalization to yield desired triazolylphenol derivatives. |

This copper(I)-catalyzed azide-alkyne cycloaddition is a robust method for triazole-phenol linkage and can be adapted for 1,2,4-triazole systems with appropriate modifications.

Summary Table of Key Preparation Steps

| Step No. | Target Intermediate | Key Reagents & Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | 1-methyl-1H-1,2,4-triazole | 1,2,4-triazole, KOH, ethanol, chloromethane, reflux | Selective N1 methylation |

| 2 | 5-bromo or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole | n-BuLi or LDA, dibromomethane or trimethylchlorosilane, THF, low temp | 5-position functionalization |

| 3 | 5-substituted-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | LDA, CO2, THF, low temp | Carboxylation at 3-position |

| 4 | Methyl ester derivative | Thionyl chloride, methanol | Esterification |

| 5 | Debromination / desilylation | Pd/C hydrogenation or Zn/acetic acid or TBAF | Removal of protective groups |

| 6 | Coupling to phenol | Azide formation, Huisgen cycloaddition, Cu(I) catalysis | Formation of triazolylphenol linkage |

Research Findings and Notes

- The methylation of 1,2,4-triazole using chloromethane under strong alkali conditions is efficient and avoids side reactions like isomerization.

- Lithiation at the 5-position allows versatile functionalization, enabling introduction of bromine or silyl groups, which serve as handles for further transformations.

- Carboxylation with CO2 and subsequent esterification provide useful intermediates for coupling chemistry.

- Copper(I)-catalyzed azide-alkyne cycloaddition is a widely used, mild, and high-yielding method for constructing triazole-phenol linkages, adaptable to various triazole isomers.

- While the cited literature focuses on 1,2,3-triazole derivatives linked to phenol, the synthetic principles are applicable to 1,2,4-triazole analogues with tailored conditions.

Q & A

Q. What are the established synthetic routes for 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting with commercially available triazole and phenol derivatives. Key steps include:

- Intermediate formation : Coupling 1-methyl-1H-1,2,4-triazole with a halogenated phenol precursor via nucleophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Yield optimization requires precise control of reaction time, temperature, and stoichiometry .

- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis.

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?

- X-ray crystallography : Single-crystal XRD (using SHELX programs ) provides definitive structural data. For example, a typical R factor of ≤0.05 and wR factor of ≤0.15 indicate high-quality refinement .

- NMR/FTIR : H/C NMR (DMSO-) resolves triazole and phenol proton environments, while FTIR confirms O–H (3200–3500 cm) and triazole C=N (1600–1650 cm) stretches .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks ([M+H]) with <2 ppm error .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Discrepancies may arise from tautomerism, solvent effects, or paramagnetic impurities. Methodological approaches include:

- Variable-temperature NMR : To identify dynamic tautomeric equilibria (e.g., triazole ring proton exchange) .

- Computational validation : Density Functional Theory (DFT) simulations (B3LYP/6-311++G(d,p)) predict NMR chemical shifts and IR vibrations, cross-validating experimental data .

- Error analysis : Apply statistical methods (e.g., χ tests) to assess crystallographic data reliability, as outlined in Data Reduction and Error Analysis for the Physical Sciences .

Q. What mechanistic insights exist for the biological activity of this compound, particularly in enzyme inhibition?

- PARP-1 inhibition : Structural analogs (e.g., Talazoparib ) suggest that the triazole-phenol scaffold chelates catalytic Zn ions via nitrogen and oxygen donors.

- In vitro assays : Competitive inhibition kinetics (IC determination) using fluorogenic substrates or NAD depletion assays .

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding affinities to PARP-1’s catalytic domain (PDB: 4UND), with pose validation via MD simulations .

Q. How do solvent polarity and pH affect the compound’s stability and reactivity?

- Solvatochromic studies : UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO, ethanol) reveals bathochromic shifts due to π→π* transitions in the triazole ring .

- pH-dependent stability : Accelerated degradation studies (25–60°C) in buffered solutions (pH 1–13) identify optimal storage conditions (e.g., pH 7–9, 4°C) .

Q. What strategies are effective for synthesizing metal complexes with this ligand, and how do they enhance bioactivity?

- Coordination chemistry : React 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol with transition metals (e.g., Cu, Fe) in ethanol/water under inert atmosphere. Characterize via cyclic voltammetry and single-crystal XRD .

- Enhanced bioactivity : Metal complexes often show improved antimicrobial activity (e.g., MIC values ≤8 µg/mL against S. aureus) due to synergistic redox activity and membrane disruption .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.